6-Formyl-2-thiouracil

Overview

Description

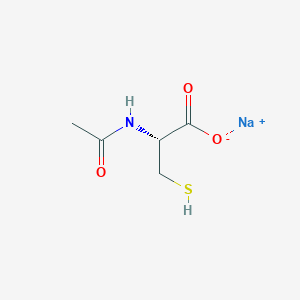

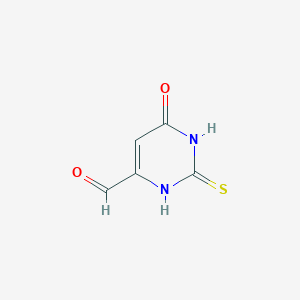

6-Formyl-2-thiouracil is a useful research compound. Its molecular formula is C5H4N2O2S and its molecular weight is 156.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Studies

- 6-Formyl-2-thiouracil, as a derivative of 6-propyl-2-thiouracil, has been the subject of quantum chemical studies. These studies have examined tautomeric forms and protonation paths, predicting favored forms based on calculated stabilities and proton affinities (Öǧretir, Demir, Yaman, & Görgün, 2004).

Synthesis and Enzyme Inhibition

- Derivatives like 6-anilino-2-thiouracils have been synthesized and tested for their ability to inhibit specific enzymes, suggesting potential for studying metabolic processes related to thyroid hormones (Nogimori, Emerson, Braverman, Wu, Gambino, & Wright, 1985).

Analytical Methods Development

- Differential pulse cathodic stripping voltammetry has been used to study 6-R-2-thiouracils, leading to sensitive analytical methods for their determination at the nanomolar level. Such research has implications for pharmaceutical analysis (Kasprzak, Ciesielski, & Skrzypek, 2005).

Geometrical and Electronic Structural Studies

- Studies on the equilibrium geometry and gas-phase proton affinity of 2-thiouracil derivatives have been conducted to understand the effects of substituents on their geometric and electronic structural features. These studies are crucial for understanding the basic properties of such compounds (Moustafa, El-Taher, Shibl, & Hilal, 2002).

Radioactive Labelling for Mechanism Study

- Research involving the radioactive labelling of thiouracil derivatives like 2-thiouracil and 6-propyl-2-thiouracil has been conducted to investigate the mechanism of action of enzymes related to thyroid function (Visser & Klootwijk, 1981).

Synthesis and Antitumor Activity

- There's ongoing research in synthesizing thiouracil derivatives, like 5-fluoro-2-thiouracil, and studying their interaction with enzymes and in vitro antitumor activity. This highlights potential applications in cancer treatment (Bretner, Kulikowski, Dzik, Balińska, Rode, & Shugar, 1993).

Microsphere Preparation and Drug Delivery

- Investigations into the encapsulation efficiency of anti-thyroid agents like 6-n-propyl-2-thiouracil using polymers have been conducted to study their effect on drug release properties. Such research is vital for developing advanced drug delivery systems (Obeidat & Price, 2005).

Structural Analysis of Antithyroid Drugs

- Crystal structure analysis of antithyroid drugs like 6-propyl-2-thiouracil provides insights into their molecular configurations, crucial for drug design and development (Okabe, Fujiwara, Yamagata, & Tomita, 1983).

UV-Induced Generation of Tautomers

- Matrix isolation studies have been used to study unimolecular photoisomerization reactions of 2-thiouracils, providing insights into their photophysical properties and potential applications in photochemistry (Khvorostov, Lapinski, Rostkowska, & Nowak, 2005).

Mechanism of Action

Target of Action

The primary target of 6-Formyl-2-thiouracil is thyroid peroxidase , an enzyme that plays a crucial role in the synthesis of thyroid hormones . This enzyme is responsible for the conversion of iodide to iodine and the incorporation of iodine into the phenol rings of thyroglobulin .

Mode of Action

This compound interacts with its target, thyroid peroxidase, by binding to it and inhibiting its function . This interaction inhibits the conversion of iodide to iodine, a critical step in the synthesis of thyroid hormones . As a result, the production of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), is decreased .

Biochemical Pathways

The inhibition of thyroid peroxidase by this compound affects the thyroid hormone synthesis pathway . This pathway involves the iodination of tyrosine residues in thyroglobulin, a process catalyzed by thyroid peroxidase. By inhibiting this enzyme, this compound prevents the formation of T4 and T3, leading to a decrease in thyroid hormone levels .

Pharmacokinetics

Propylthiouracil, a related compound, is known to be rapidly absorbed and eliminated, with a mean terminal half-life in euthyroids of approximately 63 minutes . The bioavailability of propylthiouracil is reported to be between 80%-95%

Result of Action

The primary result of this compound’s action is a decrease in the production of thyroid hormones . This can lead to a reduction in the symptoms of conditions such as hyperthyroidism, where there is an overproduction of these hormones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as calcium stearate, can have a synergistic effect, enhancing the thermal stabilizing efficiency of this compound .

Biochemical Analysis

Biochemical Properties

Thiouracil, a related compound, has been shown to catalyze stereoselective glycosylations with galactals in loadings as low as 0.1 mol% . This suggests that 6-Formyl-2-thiouracil may also interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds such as 6-propyl-2-thiouracil have been shown to have potent cytotoxic effects on cancer cell lines . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is proposed that thiouracil, a related compound, does not operate via a double H-bonding mechanism but rather by Brønsted acid/base catalysis . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Related compounds have shown to have potent cytotoxic effects on cancer cell lines , suggesting that this compound may also exhibit changes in its effects over time in laboratory settings.

Dosage Effects in Animal Models

Related compounds such as 6-propyl-2-thiouracil have been used in animal models to study hypothyroidism , suggesting that this compound may also have dosage-dependent effects in animal models.

Metabolic Pathways

Related compounds such as propylthiouracil are known to inhibit the synthesis of thyroxine and inhibit the peripheral conversion of thyroxine to tri-iodothyronine , suggesting that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Related compounds such as propylthiouracil are known to be actively concentrated by the thyroid gland against a concentration gradient , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

Rna polymerase III, a related compound, has been shown to exhibit functional activities in both the nucleus and cytoplasm , suggesting that this compound may also have specific subcellular localizations.

Properties

IUPAC Name |

4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1-2H,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFYENAWRZLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937644 | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16953-46-1 | |

| Record name | NSC93220 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-2-sulfanylpyrimidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.